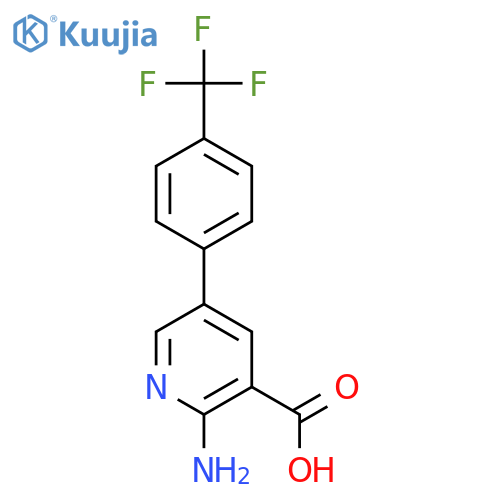Cas no 1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid)

1261493-89-3 structure
商品名:2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
CAS番号:1261493-89-3
MF:C13H9F3N2O2
メガワット:282.217973470688
MDL:MFCD18318043
CID:2761231
PubChem ID:53223964
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-AMINO-5-(4-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid
- MFCD18318043
- A1-87382
- AECOBMCGVYIXDD-UHFFFAOYSA-N
- 1261493-89-3
- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid
- IPA62939
- DTXSID50687981
- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
-
- MDL: MFCD18318043
- インチ: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
- InChIKey: AECOBMCGVYIXDD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 282.06161202Da
- どういたいしつりょう: 282.06161202Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A459259-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |
1261493-89-3 | 97% | 1g |
$733.0 | 2024-04-25 | |
| abcr | AB324841-5 g |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |
1261493-89-3 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| Chemenu | CM491510-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid |
1261493-89-3 | 97% | 1g |
$718 | 2022-06-13 | |
| abcr | AB324841-5g |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |
1261493-89-3 | 95% | 5g |
€1159.00 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875749-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |
1261493-89-3 | 97% | 1g |
¥6542.00 | 2024-08-09 |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261493-89-3)

清らかである:99%
はかる:1g
価格 ($):660.0